5-[(2-Amino-5-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one
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Overview
Description
5-((2-Amino-5-nitrophenyl)thio)-4-chloropyridazin-3(2H)-one is a complex organic compound with significant potential in various scientific fields. This compound features a pyridazinone core substituted with amino, nitro, and thio groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Amino-5-nitrophenyl)thio)-4-chloropyridazin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 2-aminophenol to produce 2-amino-5-nitrophenol, which is then reacted with thio compounds and chloropyridazinone under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent reactions in specialized reactors. The process requires stringent control of temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-((2-Amino-5-nitrophenyl)thio)-4-chloropyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The amino and thio groups can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The chloropyridazinone moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridazinones and aminophenyl derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
5-((2-Amino-5-nitrophenyl)thio)-4-chloropyridazin-3(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-((2-Amino-5-nitrophenyl)thio)-4-chloropyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitro and amino groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-nitrophenol
- (2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone
- 2-Amino-5-nitropyridine
Uniqueness
5-((2-Amino-5-nitrophenyl)thio)-4-chloropyridazin-3(2H)-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be suitable for .
Biological Activity
5-[(2-Amino-5-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one is a complex organic compound known for its diverse biological activities. Its structure includes a pyridazine ring, an amino group, and a nitro group, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, highlighting its potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C10H7ClN4O3S. The compound's structure can be represented as follows:
The presence of various functional groups such as nitro (−NO2), amino (−NH2), and sulfanyl (−SH) significantly influences its reactivity and biological interactions.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, attributed to its ability to disrupt bacterial cell wall synthesis.
- Antiproliferative Effects : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, suggesting potential as an anticancer agent.
- Enzyme Inhibition : It has been found to inhibit specific enzymes involved in metabolic pathways, which may be leveraged for therapeutic purposes.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Mechanism of Action |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | Disruption of cell wall synthesis |
Antiproliferative | Inhibition of cancer cell growth | Induction of apoptosis |
Enzyme Inhibition | Inhibition of metabolic enzymes | Competitive inhibition at active sites |
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Study on Antimicrobial Properties : A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.
- Anticancer Research : In vitro assays conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways.
The biological activities of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The nitro group in the structure may contribute to increased ROS production, leading to oxidative stress in microbial cells.
- Cell Cycle Arrest : The compound has been shown to interfere with cell cycle progression in cancer cells, particularly at the G1/S checkpoint.
- Protein Interaction : Binding studies suggest that it interacts with specific proteins involved in signal transduction pathways, modulating their activity.
Properties
CAS No. |
62688-67-9 |
---|---|
Molecular Formula |
C10H7ClN4O3S |
Molecular Weight |
298.71 g/mol |
IUPAC Name |
4-(2-amino-5-nitrophenyl)sulfanyl-5-chloro-1H-pyridazin-6-one |
InChI |
InChI=1S/C10H7ClN4O3S/c11-9-8(4-13-14-10(9)16)19-7-3-5(15(17)18)1-2-6(7)12/h1-4H,12H2,(H,14,16) |
InChI Key |
JTALDJUVILJWKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])SC2=C(C(=O)NN=C2)Cl)N |
Origin of Product |
United States |
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